molecular formula C20H24N2O2 B2401900 2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379971-18-1

2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2401900
CAS No.: 2379971-18-1
M. Wt: 324.424
InChI Key: NTJPTXPDXHJDMQ-UHFFFAOYSA-N
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Description

2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the core piperidine structure. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the 4-methylphenyl and 6-methylpyridin-2-yl groups through nucleophilic substitution reactions. The final step usually involves the formation of the methanone linkage under controlled conditions, such as using a mild oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic compound with a similar methylphenyl structure.

    4,4’-Dichlorobenzophenone: Shares the methanone linkage but differs in its aromatic substitution pattern.

Uniqueness

2-Methyl-6-{[1-(4-methylbenzoyl)piperidin-3-yl]methoxy}pyridine is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-8-10-18(11-9-15)20(23)22-12-4-6-17(13-22)14-24-19-7-3-5-16(2)21-19/h3,5,7-11,17H,4,6,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJPTXPDXHJDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=CC=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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